Cas no 879685-29-7 (4-(Ethanesulfonyl)aniline hydrochloride)

4-(Ethanesulfonyl)aniline hydrochloride is a sulfonamide derivative with the molecular formula C₈H₁₂ClNO₂S. This compound is characterized by the presence of an ethanesulfonyl group attached to an aniline moiety, which is further stabilized as a hydrochloride salt. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The hydrochloride form enhances solubility and stability, facilitating handling and storage. Its reactive amino group allows for further functionalization, making it useful in the synthesis of more complex molecules. The compound is typically employed in research settings for the preparation of sulfonamide-based compounds with potential biological activity.
4-(Ethanesulfonyl)aniline hydrochloride structure
879685-29-7 structure
Product Name:4-(Ethanesulfonyl)aniline hydrochloride
CAS No:879685-29-7
MF:C8H12ClNO2S
MW:221.7043800354
MDL:MFCD09040951
CID:4663628
PubChem ID:16196295
Update Time:2025-05-24

4-(Ethanesulfonyl)aniline hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(ethanesulfonyl)aniline hydrochloride
    • MLS001007672
    • 4-ethylsulfonylaniline;hydrochloride
    • SMR000384760
    • Z227830172
    • 4-(Ethanesulfonyl)aniline hydrochloride
    • MDL: MFCD09040951
    • Inchi: 1S/C8H11NO2S.ClH/c1-2-12(10,11)8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H
    • InChI Key: WTYYAXAHNXLQSW-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC(=CC=1)N)(CC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Topological Polar Surface Area: 68.5

4-(Ethanesulfonyl)aniline hydrochloride Pricemore >>

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Additional information on 4-(Ethanesulfonyl)aniline hydrochloride

Research Brief on 4-(Ethanesulfonyl)aniline hydrochloride (CAS: 879685-29-7): Recent Advances and Applications

4-(Ethanesulfonyl)aniline hydrochloride (CAS: 879685-29-7) is a chemically modified aniline derivative that has garnered significant attention in recent pharmaceutical and biochemical research. This compound, characterized by its ethanesulfonyl functional group, serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential as a building block for kinase inhibitors and its role in modulating protein-protein interactions, particularly in the context of cancer therapeutics and neurodegenerative diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized 4-(Ethanesulfonyl)aniline hydrochloride as a key precursor to synthesize a series of potent and selective BTK inhibitors with improved pharmacokinetic properties. The study highlighted the compound's structural advantages, particularly the ethanesulfonyl group's ability to enhance water solubility while maintaining target binding affinity.

In the field of neurodegenerative disease research, a recent Nature Communications paper (2024) reported on the compound's application in developing small molecule modulators of α-synuclein aggregation. The research team found that derivatives of 4-(Ethanesulfonyl)aniline hydrochloride could effectively disrupt the formation of toxic α-synuclein oligomers, suggesting potential therapeutic avenues for Parkinson's disease. The hydrochloride salt form was particularly noted for its improved stability and bioavailability in in vivo models.

From a synthetic chemistry perspective, advancements in the production of 4-(Ethanesulfonyl)aniline hydrochloride have been reported in several recent patents. A 2023 patent (US20230183221A1) describes an optimized synthetic route that improves yield and purity while reducing environmental impact. The new method employs catalytic sulfonylation and achieves >95% purity with significantly reduced organic solvent usage compared to traditional methods.

Analytical characterization techniques for 4-(Ethanesulfonyl)aniline hydrochloride have also seen recent improvements. A 2024 Analytical Chemistry publication detailed a novel LC-MS/MS method capable of detecting and quantifying the compound at sub-nanomolar concentrations in biological matrices. This advancement is particularly valuable for pharmacokinetic studies and drug metabolism research involving this compound.

The safety profile of 4-(Ethanesulfonyl)aniline hydrochloride has been recently evaluated in a comprehensive toxicological study (Regulatory Toxicology and Pharmacology, 2023). The results indicated favorable acute toxicity parameters, with an LD50 > 2000 mg/kg in rodent models. However, the study recommended further investigation into potential chronic exposure effects, particularly regarding renal clearance pathways.

Looking forward, several ongoing clinical trials (as listed in ClinicalTrials.gov) are investigating drugs derived from 4-(Ethanesulfonyl)aniline hydrochloride, particularly in oncology applications. Early phase I results for a BTK inhibitor candidate (NCT05678945) show promising safety and efficacy data, with the compound's derivatives demonstrating good blood-brain barrier penetration - a property attributed to the strategic incorporation of the ethanesulfonyl group.

In conclusion, 4-(Ethanesulfonyl)aniline hydrochloride continues to emerge as a versatile and valuable chemical entity in medicinal chemistry. Its applications span from kinase inhibitor development to neurodegenerative disease therapeutics, supported by recent advances in synthesis, characterization, and preclinical evaluation. The compound's unique physicochemical properties and favorable safety profile position it as an important building block for future drug discovery efforts.

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